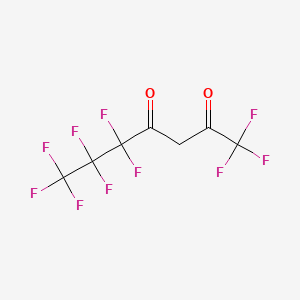

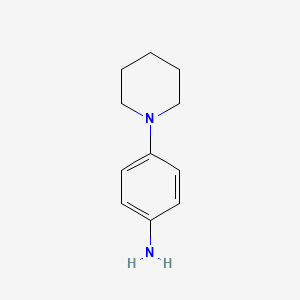

![molecular formula C12H9ClN4 B1348412 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650628-11-8](/img/structure/B1348412.png)

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

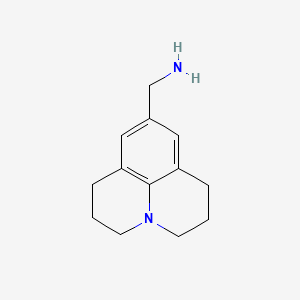

“4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives are synthesized through various chemical processes. For instance, Ogurtsov and Rakitin (2021) synthesized a novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which acts as an intermediate for producing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021). Similarly, nucleophilic substitution of this compound with methylamine produced 4-substituted 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a structurally unique compound (Ogurtsov & Rakitin, 2021).

Biological and Pharmacological Activities

The pyrazolo[3,4-d]pyrimidine scaffold is a focal point in medicinal chemistry due to its wide range of biological and pharmacological activities. These compounds are recognized for their anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. For instance, a study by El-Dean et al. (2016) synthesized new derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anti-inflammatory activities using the carrageenan-induced paw edema test in rats, with promising results (El-Dean et al., 2016). Rahmouni et al. (2016) also synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer and inflammation-related treatments (Rahmouni et al., 2016).

Applications in Material Science

Beyond medicinal chemistry, these compounds also find applications in material science. For example, Ajani et al. (2019) reported the synthesis of pyrazole-based pyrimidine scaffolds, highlighting their potential applications in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy (Ajani et al., 2019). Additionally, Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity, demonstrating their potential use in agricultural settings (Luo et al., 2017).

Propiedades

IUPAC Name |

4-chloro-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c1-8-3-2-4-9(5-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHSWXBXKPTYSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365913 |

Source

|

| Record name | 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

650628-11-8 |

Source

|

| Record name | 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)